molecular formula C12H7ClF4N2O3 B13906099 methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate

methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate

Cat. No.: B13906099
M. Wt: 338.64 g/mol
InChI Key: BRCCPFOJBMFNFO-UHFFFAOYSA-N
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Description

Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate is a complex organic compound that features a trifluoromethyl group, a pyrazole ring, and various halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluoro-4-(trifluoromethyl)phenol with 1H-pyrazole-5-carboxylic acid under specific conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substituents in the compound can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and halogen substituents play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C12H7ClF4N2O3

Molecular Weight

338.64 g/mol

IUPAC Name

methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C12H7ClF4N2O3/c1-21-11(20)8-4-9(19-18-8)22-10-6(13)2-5(3-7(10)14)12(15,16)17/h2-4H,1H3,(H,18,19)

InChI Key

BRCCPFOJBMFNFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F

Origin of Product

United States

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